molecular formula C19H15F3N4O5 B12817950 (6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

Cat. No.: B12817950
M. Wt: 436.3 g/mol
InChI Key: ZXSGSFMORAILEY-UHFFFAOYSA-N
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Description

The compound (6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a nitro group, a trifluoromethoxyphenyl group, and an imidazo[2,1-b][1,3]oxazine core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine typically involves multiple steps:

    Formation of the Imidazo[2,1-b][1,3]oxazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include strong acids like hydrochloric acid or bases like sodium hydroxide.

    Introduction of the Nitro Group: Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Trifluoromethoxyphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.

    Final Assembly: The final step involves the coupling of the pyridin-3-ylmethoxy group to the imidazo[2,1-b][1,3]oxazine core, often using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the use of catalysts to reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions

Properties

Molecular Formula

C19H15F3N4O5

Molecular Weight

436.3 g/mol

IUPAC Name

2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C19H15F3N4O5/c20-19(21,22)31-14-4-2-13(3-5-14)16-6-1-12(7-23-16)10-29-15-8-25-9-17(26(27)28)24-18(25)30-11-15/h1-7,9,15H,8,10-11H2

InChI Key

ZXSGSFMORAILEY-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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